molecular formula C11H10N2O3 B3013191 Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 2089257-85-0

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B3013191
CAS No.: 2089257-85-0
M. Wt: 218.212
InChI Key: RHUXYEOATGCHDV-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both formyl and carboxylate functional groups makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with ethyl formate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolo[3,2-b]pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.

    Pyrrolopyrazine derivatives: Contain a similar pyrrole ring but with different substituents, leading to varied biological activities.

Uniqueness

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to the combination of formyl and carboxylate groups on the pyrrolo[3,2-b]pyridine core. This structural feature provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Biological Activity

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₉H₇N₂O₃
  • Molecular Weight : 190.16 g/mol
  • CAS Number : 1190316-06-3

This compound functions primarily through the inhibition of specific kinases, which are crucial in various cellular signaling pathways. Similar compounds have demonstrated the ability to bind to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), leading to the inhibition of their kinase activity. This interaction can significantly affect cellular processes such as proliferation and apoptosis, particularly in cancer cells.

Key Mechanisms:

  • Kinase Inhibition : Targets FGFRs, preventing downstream signaling.
  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells by inhibiting critical kinases involved in cell division.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly breast cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Induction of ApoptosisIncreased apoptosis in cancer cells
Kinase InhibitionFGFR inhibition

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Study 2: Kinase Interaction

Another investigation focused on the interaction between this compound and FGFRs. The results indicated that this compound binds effectively to the ATP-binding site of FGFRs, leading to a decrease in phosphorylation levels and subsequent downstream signaling pathways involved in tumor growth and metastasis.

Properties

IUPAC Name

ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-9-10(13-4-7)8(6-14)5-12-9/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXYEOATGCHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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